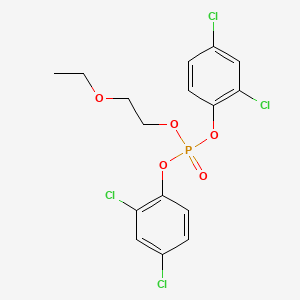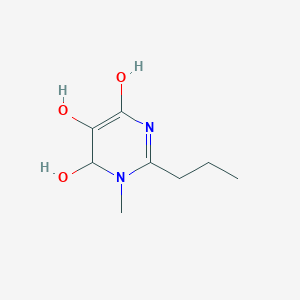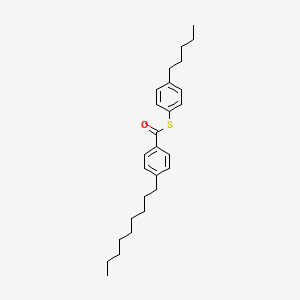![molecular formula C8H16ClO3PS B14586055 Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate CAS No. 61609-46-9](/img/structure/B14586055.png)
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group, a chloro-substituted ethenyl group, and an ethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable chloro-substituted ethenyl compound in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or sodium hydride are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro-substituted ethenyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl-substituted phosphonates.
Substitution: Formation of amine or thiol-substituted phosphonates.
科学的研究の応用
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
作用機序
The mechanism by which Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate exerts its effects involves its interaction with nucleophiles and electrophiles The chloro-substituted ethenyl group is particularly reactive, allowing the compound to participate in various addition and substitution reactions
類似化合物との比較
Similar Compounds
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Diethyl [2-chloro-2-(phenylsulfanyl)ethenyl]phosphonate: Contains a phenylsulfanyl group, offering different reactivity and applications.
Diethyl [2-bromo-2-(ethylsulfanyl)ethenyl]phosphonate:
Uniqueness
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic applications where selective reactions are required.
特性
CAS番号 |
61609-46-9 |
|---|---|
分子式 |
C8H16ClO3PS |
分子量 |
258.70 g/mol |
IUPAC名 |
1-chloro-2-diethoxyphosphoryl-1-ethylsulfanylethene |
InChI |
InChI=1S/C8H16ClO3PS/c1-4-11-13(10,12-5-2)7-8(9)14-6-3/h7H,4-6H2,1-3H3 |
InChIキー |
ZHBBTYVBZZIBIH-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C=C(SCC)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


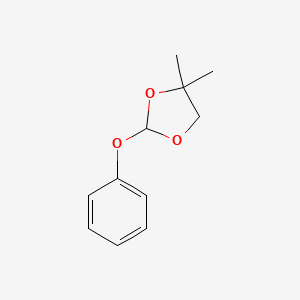
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
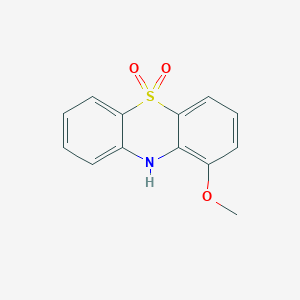
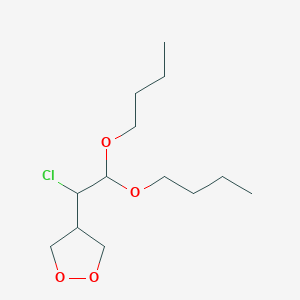
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)

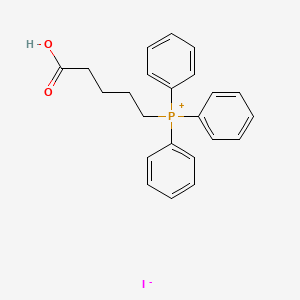
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
